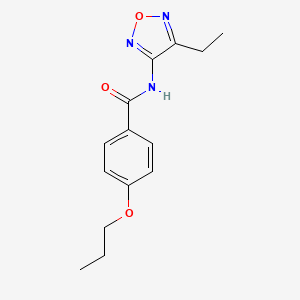
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group, a 4-methylphenyl group, and a pentyl chain attached to the triazole ring
Preparation Methods
The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde as the reagent.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and a Lewis acid catalyst.
N-Pentyl Substitution: The pentyl chain can be attached through an N-alkylation reaction, using pentyl bromide and a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can undergo reduction reactions, typically using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., copper(I) salts, palladium on carbon). Major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted triazole compounds.
Scientific Research Applications
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike fluconazole, the compound has a hydroxymethyl group and a pentyl chain, which may confer different biological activities.
Itraconazole: Another antifungal agent with a triazole ring. The structural differences, such as the presence of a 4-methylphenyl group in the compound, may result in unique pharmacological properties.
Voriconazole: A triazole antifungal with a different substitution pattern on the triazole ring. The compound’s unique structure may offer advantages in terms of selectivity and potency.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C16H22N4O2 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(4-methylphenyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O2/c1-3-4-5-10-17-16(22)15-14(11-21)18-20(19-15)13-8-6-12(2)7-9-13/h6-9,21H,3-5,10-11H2,1-2H3,(H,17,22) |
InChI Key |
MOHLNZIGYGAPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole](/img/structure/B11377657.png)

![1-(4-ethoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377667.png)
![N-isopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11377672.png)
![3,4-dimethoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11377680.png)
![2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377691.png)
![4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11377708.png)
![N-(3,4-dimethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11377716.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11377718.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B11377728.png)

![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377731.png)

![3-tert-butyl-4,9-dimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11377738.png)
